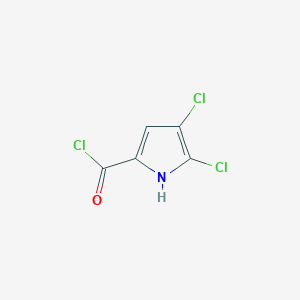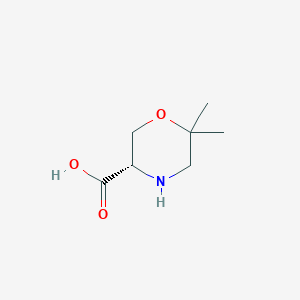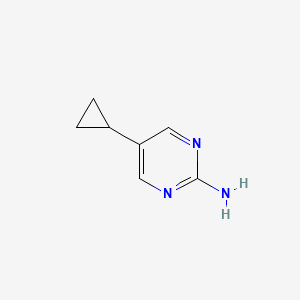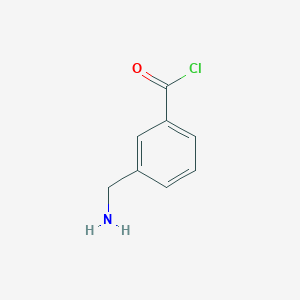![molecular formula C20H28N4O3 B1500574 3-[(3-Methoxy-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1065485-10-0](/img/structure/B1500574.png)
3-[(3-Methoxy-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Vue d'ensemble
Description
3-[(3-Methoxy-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline moiety, which is a bicyclic structure containing nitrogen atoms, and a piperidine ring, which is a six-membered nitrogen-containing heterocycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxy-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the quinoxaline core One common approach is the condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds under acidic conditions to form the quinoxaline ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinoxaline ring can be oxidized to form quinoxalinedione derivatives.
Reduction: : The compound can be reduced to form simpler derivatives or intermediates.
Substitution: : The methoxy group and other substituents on the quinoxaline ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: : Quinoxalinedione derivatives.
Reduction: : Reduced quinoxaline derivatives or intermediates.
Substitution: : Substituted quinoxaline derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of quinoxaline derivatives with biological targets. It can serve as a probe to investigate the biological activity of similar compounds.
Medicine
In the medical field, derivatives of this compound could be explored for their potential therapeutic properties. Quinoxaline derivatives have been investigated for their antimicrobial, antiviral, and anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 3-[(3-Methoxy-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific biological target. The quinoxaline core can interact with various enzymes and receptors, potentially leading to biological responses. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline derivatives: : These compounds share the quinoxaline core but may have different substituents or functional groups.
Piperidine derivatives: : These compounds contain the piperidine ring but may have different substituents or functional groups.
Uniqueness
3-[(3-Methoxy-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of the quinoxaline and piperidine rings, as well as the presence of the methoxy group and the tert-butyl ester. This combination of features may confer unique chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
tert-butyl 3-[[(3-methoxyquinoxalin-2-yl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-20(2,3)27-19(25)24-11-7-8-14(13-24)12-21-17-18(26-4)23-16-10-6-5-9-15(16)22-17/h5-6,9-10,14H,7-8,11-13H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQFFBQTVNAIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2=NC3=CC=CC=C3N=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671402 | |
| Record name | tert-Butyl 3-{[(3-methoxyquinoxalin-2-yl)amino]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065485-10-0 | |
| Record name | tert-Butyl 3-{[(3-methoxyquinoxalin-2-yl)amino]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


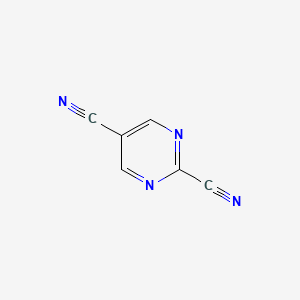

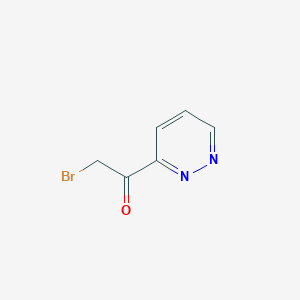

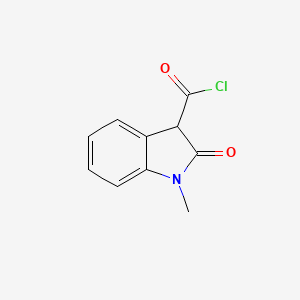
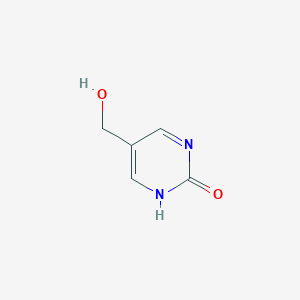
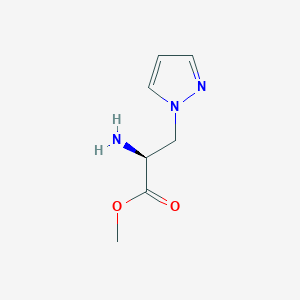
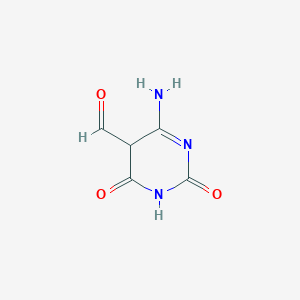
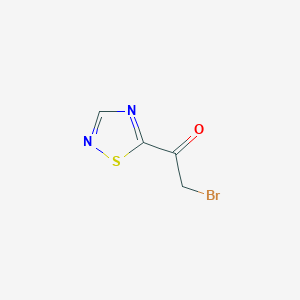
![Furo[3,4-d]pyrimidin-7(5H)-one](/img/structure/B1500511.png)
